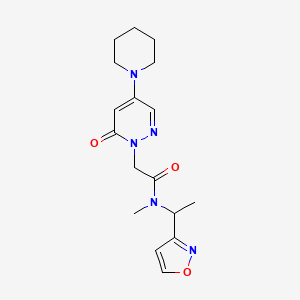![molecular formula C18H18N2O2 B5641823 N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5641823.png)
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide is a synthetic organic compound characterized by its unique benzoxazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Substitution Reactions:
Acetamide Formation: The final step involves the acylation of the substituted benzoxazole with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the acetamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of benzoxazole oxides.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of halogen or other functional groups at specific positions on the benzoxazole ring.
Scientific Research Applications
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole core.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide involves its interaction with specific molecular targets. The benzoxazole core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound, lacking the dimethyl and acetamide substitutions.
2-Methylbenzoxazole: Similar structure but with a single methyl group.
5,6-Dimethylbenzoxazole: Lacks the acetamide group but has the dimethyl substitutions.
Uniqueness
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide is unique due to the combination of its benzoxazole core with specific methyl and acetamide substitutions, which confer distinct chemical and biological properties not observed in its simpler analogs.
Properties
IUPAC Name |
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-10-8-16-17(9-11(10)2)22-18(20-16)14-6-5-7-15(12(14)3)19-13(4)21/h5-9H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEYYWDWDHJTKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=C(C(=CC=C3)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B5641743.png)


![2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one](/img/structure/B5641758.png)
![3,5-dichloro-4-methyl-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]benzamide](/img/structure/B5641766.png)


![4-[1-(3,5-dichloro-4-methylbenzoyl)-L-prolyl]morpholine](/img/structure/B5641782.png)
![2-[(4-morpholinylcarbonyl)amino]phenyl 4-morpholinecarboxylate](/img/structure/B5641784.png)
![4-(4-fluorophenyl)-1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5641790.png)

![N-[(4-chlorophenyl)methyl]-N,1-dimethylpiperidin-4-amine](/img/structure/B5641811.png)
![9-(cyclopentylacetyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5641816.png)

